dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-[(E)-2-PHENYLHYDRAZONO]-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of DIBENZYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-[(E)-2-PHENYLHYDRAZONO]-1,3-CYCLOHEXANEDICARBOXYLATE involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl and nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Scientific Research Applications
DIBENZYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-[(E)-2-PHENYLHYDRAZONO]-1,3-CYCLOHEXANEDICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and undergo redox reactions. The phenylhydrazono group can participate in electron transfer processes, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include:
4-HYDROXY-4-METHYL-2-PENTANONE: Shares the hydroxyl and methyl groups but lacks the nitrophenyl and phenylhydrazono groups.
2-HYDROXY-5-(4-NITROPHENYL)DIAZENYL)BENZALDEHYDE: Contains the nitrophenyl group but differs in the overall structure and functional groups. The uniqueness of DIBENZYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-[(E)-2-PHENYLHYDRAZONO]-1,3-CYCLOHEXANEDICARBOXYLATE lies in its combination of functional groups, which provides a diverse range of reactivity and applications
Properties
Molecular Formula |
C35H33N3O7 |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C35H33N3O7/c1-35(41)21-29(37-36-27-15-9-4-10-16-27)31(33(39)44-22-24-11-5-2-6-12-24)30(26-17-19-28(20-18-26)38(42)43)32(35)34(40)45-23-25-13-7-3-8-14-25/h2-20,30-32,36,41H,21-23H2,1H3/b37-29+ |
InChI Key |
ZLIAJLSHRXEVHA-SMTCOIIISA-N |
Isomeric SMILES |
CC1(C/C(=N\NC2=CC=CC=C2)/C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O |
Canonical SMILES |
CC1(CC(=NNC2=CC=CC=C2)C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.